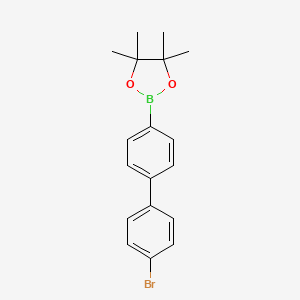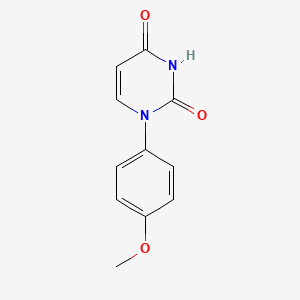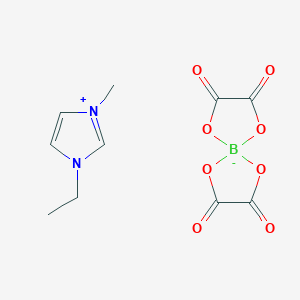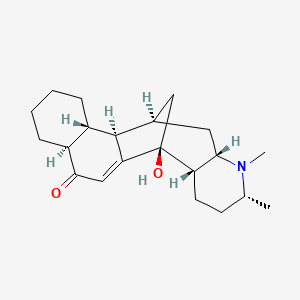
Himbadine
Descripción general
Descripción
Himbadine is an alkaloid found in the bark of H. baccata . It is a piperidine alkaloid with a polycyclic scaffold . The molecular formula of Himbadine is C21H31NO2 and it has a molecular weight of 329.5 .
Synthesis Analysis
The total synthesis of Himbadine has been described in the literature . The synthesis involves the use of catalytic cross-coupling and cross-metathesis reactions followed by an intramolecular Diels-Alder reaction. This provides the required trans-decalin AB-ring system and masks the Cl 6-carbonyl as an N-vinyl carbamate for late-stage unveiling in the form of the necessary C16-enone .
Molecular Structure Analysis
The molecular structure of Himbadine is complex and includes a trans-decalin system and a piperidine ring . The formal name of Himbadine is (4aS,7S,7aS,10R,11aS,13R,13aR,13bR)-1,2,3,4,4a,7,7a,8,9,10,11,11a,12,13,13a,13b-hexadecahydro-7-hydroxy-10,11-dimethyl-7,13-methano-5H-naphtho[2′,1′:4,5]cyclohepta[1,2-b]pyridin-5-one .
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Himbadine, identified in the chemical constituents of Galbulimima species, has been a subject of interest in the field of organic chemistry. The structure of himbadine and its de-N-methyl derivative, alkaloid G.B. 13, was established based on chemical and spectroscopic characterization. These structures were confirmed through several partial syntheses from the ester alkaloid himandrine (Mander, Prager, Rasmussen, Ritchie, & Taylor, 1967). Additionally, the structural elucidation of himgaline, a hexacyclic alkaloid related to himbadine, further contributed to understanding the chemistry of the Galbulimima alkaloids (Mander, Prager, Rasmussen, & Ritchie, 1967).
Alkaloid Classes and Biogenesis
The Galbulimima alkaloids, including himbadine, are categorized into three main classes based on their structure: tetracyclic lactones, oxygenated hexacyclic esters, and hexacyclic and pentacyclic bases. Himbadine falls into the third category. Understanding the biogenesis and structural diversity of these alkaloids, including himbadine, contributes significantly to organic chemistry and pharmacognosy (Ritchie & Taylor, 1967).
Safety and Hazards
Propiedades
IUPAC Name |
(1R,2R,3R,8S,12S,13S,16R,18S)-12-hydroxy-16,17-dimethyl-17-azapentacyclo[10.7.1.02,11.03,8.013,18]icos-10-en-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-12-7-8-16-18(22(12)2)9-13-11-21(16,24)17-10-19(23)14-5-3-4-6-15(14)20(13)17/h10,12-16,18,20,24H,3-9,11H2,1-2H3/t12-,13-,14+,15+,16+,18+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJYANLRBFNIEG-FBMLLKETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(N1C)CC3CC2(C4=CC(=O)C5CCCCC5C34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H](N1C)C[C@@H]3C[C@]2(C4=CC(=O)[C@H]5CCCC[C@@H]5[C@@H]34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Himbadine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structure of Himbadine and its de-N-methyl derivative, also known as alkaloid G.B. 13?
A1: The structures of Himbadine and its de-N-methyl derivative (alkaloid G.B. 13) were elucidated through a combination of chemical and spectroscopic analyses. These proposed structures were further confirmed through several partial syntheses using the structurally defined ester alkaloid, Himandrine, as a starting point. []
Q2: How does the chemical synthesis of Himbadine and other Galbulimima alkaloids contribute to our understanding of their structure and potential applications?
A2: Total synthesis efforts, particularly those focused on (+) and (-) galbulimima alkaloid 13, (-)-Himgaline, (-)-Himbadine, and (-)-Himandrine, have been instrumental in confirming the structures and stereochemistry of these complex molecules. [] These synthetic approaches often employ sophisticated strategies like cross-coupling reactions, metathesis, and Diels-Alder reactions to construct the intricate ring systems present in these alkaloids. The development of such synthetic routes not only validates structural assignments but also paves the way for generating novel analogs with potentially modified biological activities, ultimately advancing their potential for therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6,7-dimethoxy-1H-benzo[f][2]benzofuran-3-one](/img/structure/B1494804.png)
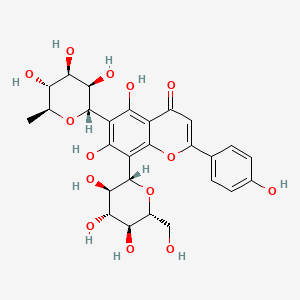

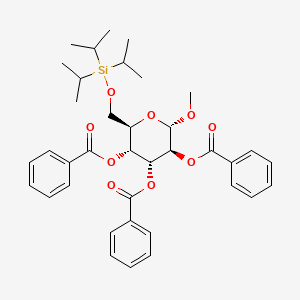
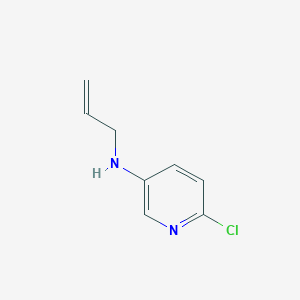
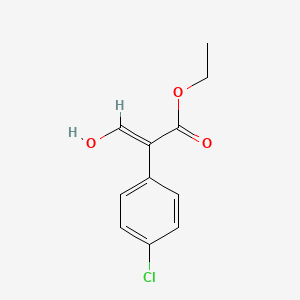


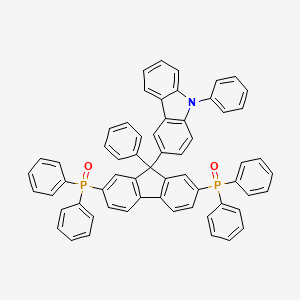
![1-Phenyl-3-[(R)-1-methyl-2-[(dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]urea](/img/structure/B1494832.png)
